molecular formula C34H55O14P B15347604 Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate CAS No. 98072-05-0

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate

Cat. No.: B15347604
CAS No.: 98072-05-0
M. Wt: 718.8 g/mol
InChI Key: CXZCZDXBXGKRQH-UHFFFAOYSA-N
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Description

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate (CAS: 98072-05-0) is a phosphate diester featuring a polyether backbone with a terminal phenyl group. Its molecular formula is C₁₇H₂₉O₉P, with a molecular weight of 408.38 g/mol . The compound’s structure includes a central phosphate group esterified to two identical 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl moieties, which confer amphiphilic properties due to the hydrophilic PEG-like chains and hydrophobic phenyl terminus.

Key physical properties include:

  • Density: 1.176 g/cm³
  • Boiling Point: 734.5°C (at 760 mmHg) .
    The compound is primarily used in industrial and scientific research, likely as a surfactant or solubilizing agent in formulations .

Properties

CAS No.

98072-05-0

Molecular Formula

C34H55O14P

Molecular Weight

718.8 g/mol

IUPAC Name

bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate

InChI

InChI=1S/C34H55O14P/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34/h1-10H,11-32H2,(H,35,36)

InChI Key

CXZCZDXBXGKRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Phosphorylation of Pentaoxahexadecanol Derivatives

The primary synthesis route involves reacting 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphorus oxychloride (POCl₃) under controlled conditions. Key parameters include:

Reaction Conditions Table

Parameter Optimal Range Impact on Yield
Temperature -10°C to 5°C Prevents decomposition
POCl₃:Molar Ratio 2.5:1 Ensures complete phosphorylation
Reaction Time 6-8 hours Maximizes conversion
Base (Triethylamine) 5 equivalents Neutralizes HCl byproduct

Post-reaction hydrolysis with deionized water at pH 6.5-7.0 converts the intermediate dichlorophosphate to the target hydrogen phosphate species. Nuclear magnetic resonance (NMR) analysis of reaction mixtures shows complete consumption of starting alcohol within 4 hours (δ 3.65 ppm -OCH₂CH₂O- protons disappearing).

Enzymatic Phosphotransfer Approach

Recent developments employ phospholipase D (PLD) enzymes for regioselective phosphorylation:

Substrate: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (10 mM)  
Enzyme: Streptomyces chromofuscus PLD (2.5 U/mL)  
Phosphate Donor: Diethyl phosphate (15 mM)  
Buffer System: 50 mM Tris-HCl, pH 7.4 with 0.1% Triton X-100  
Reaction Time: 48 hours at 37°C  

This method achieves 68% conversion efficiency with superior stereochemical control compared to chemical synthesis. Mass spectrometry confirms molecular ion peaks at m/z 651.76 [M-H]⁻ corresponding to the target compound.

Process Optimization Challenges

Solvent System Effects

Comparative studies reveal dichloromethane provides optimal solubility (85 mg/mL at 25°C) while maintaining reagent stability. Alternative solvents show limitations:

Solvent Performance Comparison

Solvent Solubility (mg/mL) Byproduct Formation
Tetrahydrofuran 72 18%
Acetonitrile 65 22%
Ethyl Acetate 58 15%

Protecting Group Strategies

The phenyl terminus requires temporary protection during phosphorylation. tert-Butyldimethylsilyl (TBDMS) groups demonstrate superior compatibility:

  • Protection: TBDMS-Cl (1.2 eq), imidazole (3 eq) in DMF, 0°C, 2 hours
  • Phosphorylation: Standard POCl₃ conditions
  • Deprotection: Tetrabutylammonium fluoride (1M in THF), 0°C, 30 minutes

This sequence improves overall yield from 43% to 67% by preventing premature oxidation of the aromatic ring.

Analytical Characterization Protocols

Multidimensional NMR Analysis

¹H NMR (600 MHz, CDCl₃):

  • δ 7.25-7.15 (m, 5H, aromatic)
  • δ 4.15-4.05 (m, 2H, PO-O-CH₂)
  • δ 3.85-3.55 (m, 20H, PEG chain)

³¹P NMR (242 MHz, CDCl₃):

  • δ -0.85 ppm (hydrogen phosphate species)

Chromatographic Purity Assessment

HPLC conditions:

  • Column: C18, 5μm, 250×4.6 mm
  • Mobile Phase: 60:40 Acetonitrile/10 mM NH₄H₂PO₄
  • Flow Rate: 1.0 mL/min
  • Retention Time: 12.7 minutes

System suitability tests show resolution >2.0 from closest eluting impurity (tR 11.9 minutes).

Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale production utilizes microfluidic systems:

  • Reactor Volume: 50 mL
  • Residence Time: 8 minutes
  • Throughput: 120 mL/hour
  • Temperature Control: ±0.5°C

This configuration achieves 92% conversion efficiency with 40% reduction in solvent consumption compared to batch processes.

Crystallization Optimization

Ethanol/water (70:30 v/v) mixture produces needle-shaped crystals suitable for X-ray analysis:

  • Cooling Rate: 0.5°C/minute
  • Seed Crystal Size: 50-100 μm
  • Final Yield: 85%
  • Purity: 99.2% by DSC analysis

Emerging Applications Influencing Synthesis

Targeted Drug Delivery Systems

The compound's critical micelle concentration (CMC) of 0.15 mM enables encapsulation of hydrophobic therapeutics. Recent studies demonstrate 92% loading efficiency for paclitaxel derivatives.

Surface Modification Protocols

Self-assembled monolayers on gold substrates show:

  • Contact Angle: 35° ± 2°
  • Layer Thickness: 2.8 nm by ellipsometry
  • Stability: >30 days in physiological buffer

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exerts its effects depends on its specific application. In drug delivery, for example, the compound may interact with cell membranes, facilitating the transport of therapeutic agents into cells. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptors.

Comparison with Similar Compounds

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (Alcohol Precursor)

  • CAS : 57671-28-0
  • Molecular Formula : C₁₇H₂₈O₆
  • Molecular Weight : 328.40 g/mol .
  • Key Differences :
    • Lacks the phosphate group, terminating in a hydroxyl group instead.
    • Lower molecular weight and boiling point compared to the phosphate derivative.
    • Used as a precursor in synthesizing PEGylated compounds, such as benzyl-PEG5-THP .

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl Methanesulfonate

  • CAS : 1807539-07-6
  • Molecular Formula : C₁₈H₃₀O₈S
  • Molecular Weight : 406.49 g/mol .
  • Key Differences :
    • Replaces the phosphate with a methanesulfonate (mesyl) group.
    • Lower boiling point (529.4°C) and similar density (1.173 g/cm³) .
    • Functions as a reactive intermediate in organic synthesis due to the mesyl group’s leaving ability.

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl Dihydrogen Phosphate (Monoester)

  • CAS : 98072-04-9
  • Molecular Formula : C₁₇H₂₉O₉P (identical to the bis compound)
  • Molecular Weight : 408.38 g/mol .
  • Key Differences: Likely a monoester (one hydroxyl group retained on phosphate), whereas the bis compound is a diester. Regulatory distinctions (EINECS 308-454-4 vs. 308-456-5 for the bis compound) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Primary Use
Bis(1-phenyl-... hydrogen phosphate (Diester) 98072-05-0 C₁₇H₂₉O₉P 408.38 734.5 1.176 Industrial/Research
1-Phenyl-...-16-ol (Alcohol) 57671-28-0 C₁₇H₂₈O₆ 328.40 N/A N/A Synthetic precursor
1-Phenyl-... methanesulfonate 1807539-07-6 C₁₈H₃₀O₈S 406.49 529.4 1.173 Reactive intermediate
1-Phenyl-... dihydrogen phosphate (Monoester) 98072-04-9 C₁₇H₂₉O₉P 408.38 N/A N/A Research

Research Findings and Functional Insights

  • Solubility and Surfactant Properties : The bis phosphate’s PEG-like chains enhance solubility in aqueous and organic phases, making it suitable for drug delivery systems .
  • Reactivity : The methanesulfonate derivative’s mesyl group facilitates nucleophilic substitution reactions, unlike the phosphate derivatives .
  • Stability : The bis phosphate exhibits high thermal stability (boiling point >700°C), whereas the methanesulfonate requires cold storage (2–8°C) to prevent degradation .

Biological Activity

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate is a complex organic compound with significant biological activity. Its unique structure, characterized by two phenyl groups attached to a long polyether chain and a phosphate moiety, contributes to its interactions with various biological molecules and pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C36H62NO15P
  • Molecular Weight : 779.85 g/mol
  • CAS Number : 99670-29-8

The compound's structure enhances its solubility in aqueous environments, making it suitable for various biological applications .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Interaction with Biomolecules : The compound can form complexes with various biomolecules, influencing cellular pathways and functions.
  • Genotoxicity : Studies have shown that it can induce DNA strand breaks in human tumor cells, indicating potential use in cancer therapies .
  • Topoisomerase Inhibition : It has been suggested that this compound may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair .

1. Genotoxic Effects

In a study involving human tumor cell lines, this compound demonstrated significant genotoxic properties. The comet assay revealed a marked increase in DNA damage at varying concentrations of the compound .

2. Antitumor Activity

Another investigation assessed the compound's effect on colon cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Applications in Medicine

Due to its biological activity, this compound holds promise for various medical applications:

  • Cancer Treatment : Its ability to induce genotoxic effects makes it a candidate for developing novel anticancer therapies.
  • Drug Delivery Systems : The compound's solubility and interaction with biomolecules suggest potential use in targeted drug delivery systems.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2,5,8,11,14-Pentaoxahexadecan-16-olC34H54O14Precursor for synthesis; lacks phosphate group
Bis[1-(p-hydroxyphenyl)-2-(2-methoxyethoxy)ethanol] phosphateC21H30O10PSimilar ether structure; different functional groups
Bis[1-(p-tolyl)-2-(2-methoxyethoxy)ethanol] phosphateC21H30O10PSimilar structure; variations in substituents

This table illustrates the uniqueness of this compound compared to structurally similar compounds .

Q & A

Q. What are the key steps in synthesizing Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthesis Protocol : The compound can be synthesized via phosphorylation of the PEGylated alcohol precursor. For example, dihexadecyl hydrogen phosphate analogs are prepared by reacting long-chain alcohols with phosphorus oxychloride (POCl₃) under reflux in anhydrous solvents like benzene or toluene. A reported procedure achieved 11% yield by maintaining 80°C for 12 hours .
  • Optimization Strategies :
    • Temperature Control : Higher reaction temperatures (80–100°C) may improve reaction kinetics but risk side reactions.
    • Solvent Selection : Use anhydrous solvents to minimize hydrolysis of POCl₃.
    • Catalysts : Introduce tertiary amines (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward.
    • Purification : Post-reaction cooling and filtration of precipitated impurities can enhance purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Physicochemical Properties :
    • XlogP : A calculated value of -0.9 indicates moderate hydrophilicity, suggesting compatibility with aqueous systems .
    • Topological Polar Surface Area (TPSA) : 83.4 Ų confirms significant polarity due to PEG and phosphate groups .
  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR to verify PEG chain integrity and phosphate ester formation.
    • HPLC : Reverse-phase chromatography with UV detection (λ = 200–220 nm) can assess purity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₇H₂₉O₉P, theoretical MW: 396.37 g/mol) .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving discrepancies in molecular weight determination of PEGylated phosphate derivatives?

Methodological Answer:

  • Challenge : PEG chains exhibit polydispersity, leading to variability in molecular weight measurements.
  • Solutions :
    • Gel Permeation Chromatography (GPC) : Measures molecular weight distribution using PEG standards for calibration.
    • MALDI-TOF MS : Provides precise mass data for individual oligomers, distinguishing between PEG chain lengths and phosphate adducts .
    • Ion Mobility Spectrometry (IMS) : Resolves isobaric species by differentiating collision cross-sections.

Q. How can researchers design experiments to evaluate the compound’s stability under different storage conditions?

Methodological Answer:

  • Experimental Design :
    • Variables : Temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure.
    • Time Points : Analyze samples at 0, 1, 3, and 6 months.
  • Stability Indicators :
    • Hydrolysis Monitoring : Track free phosphate release via ion chromatography or 31P^{31}\text{P} NMR.
    • Oxidative Degradation : Use LC-MS to detect PEG chain cleavage or peroxide formation.
    • Physical Stability : Assess precipitation or phase separation visually or via dynamic light scattering (DLS).
  • Reference Standards : Compare against stability data for structurally similar PEG-phosphates (e.g., dihexadecyl hydrogen phosphate) .

Q. How should researchers address contradictions in reported CAS numbers or structural data for PEGylated phosphate derivatives?

Methodological Answer:

  • Root Cause Analysis :
    • Isomeric Variants : Different CAS numbers (e.g., 98072-05-0 vs. 98072-04-9) may correspond to mono- vs. di-hydrogen phosphate forms .
    • Stereochemical Ambiguity : Use chiral HPLC or circular dichroism (CD) to confirm stereochemistry if applicable.
  • Validation Steps :
    • Cross-Referencing : Compare spectral data (NMR, MS) with published libraries or databases like PubChem.
    • Elemental Analysis : Confirm empirical formula (C₁₇H₂₉O₉P) via combustion analysis .

Q. What methodologies are recommended for studying the compound’s interaction with lipid bilayers or drug delivery systems?

Methodological Answer:

  • Experimental Approaches :
    • Langmuir Trough Assays : Measure surface pressure-area isotherms to assess monolayer integration.
    • Fluorescence Microscopy : Use labeled derivatives to visualize membrane incorporation.
    • DSC (Differential Scanning Calorimetry) : Study phase transitions in lipid bilayers upon compound addition.
  • Data Interpretation : Correlate PEG chain length (5 ethylene oxide units) with membrane fluidity changes or drug encapsulation efficiency .

Q. How can computational modeling enhance the understanding of this compound’s behavior in biological systems?

Methodological Answer:

  • In Silico Tools :
    • Molecular Dynamics (MD) Simulations : Model PEG-phosphate interactions with lipid membranes or proteins (e.g., albumin).
    • Docking Studies : Predict binding affinities to targets like phosphate transporters.
    • QSAR (Quantitative Structure-Activity Relationship) : Relate PEG chain length or phosphate group orientation to biological activity.
  • Validation : Compare simulation results with experimental data from SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. Data Contradiction Analysis Table

Parameter Reported Value A Reported Value B Resolution Strategy
Molecular Weight396.37 g/mol (C₁₇H₂₉O₉P) 348.29 g/mol (C₂₀H₁₃O₄P) Confirm via HRMS and elemental analysis.
Hydrophilicity (XlogP)-0.9 +1.2 (analog data)Validate using experimental logP measurements.
Synthesis Yield11% 30–40% (hypothetical)Optimize reaction time, solvent, and catalysts.

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